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Compound of Interest

Compound Name: Tunlametinib

Cat. No.: B8682190 Get Quote

An In-depth Technical Guide to Tunlametinib
This guide provides a comprehensive overview of the chemical structure, properties, and

mechanism of action of Tunlametinib (HL-085), a potent and selective MEK1/2 inhibitor. It is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties
Tunlametinib is an orally bioavailable small molecule inhibitor targeting the mitogen-activated

protein kinase kinase (MEK) enzymes.[1][2] Its chemical identity and core physicochemical

properties are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8682190?utm_src=pdf-interest
https://www.benchchem.com/product/b8682190?utm_src=pdf-body
https://www.benchchem.com/product/b8682190?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/tunlametinib
https://pubchem.ncbi.nlm.nih.gov/compound/71621329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8682190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name

4-fluoro-5-((2-fluoro-4-

iodophenyl)amino)-N-(2-

hydroxyethoxy)benzo[d]thiazol

e-6-carboxamide

[2][3][4]

Synonyms HL-085, HL085 [1][5]

CAS Number 1801756-06-8 [3][4][5][6]

Molecular Formula C₁₆H₁₂F₂IN₃O₃S [2][4][6]

Molecular Weight 491.25 g/mol [2][4][6]

Solubility
Soluble in DMSO (up to 100

mg/mL)
[6][7]

Mechanism of Action: Targeting the MAPK/ERK
Pathway
Tunlametinib is a highly selective, non-ATP-competitive, allosteric inhibitor of MEK1 and

MEK2.[5][8] By binding to an allosteric site on the MEK enzymes, Tunlametinib prevents their

phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1

and ERK2.[8][9] This action effectively blocks the entire RAS-RAF-MEK-ERK signaling

cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[5][8]

In many malignancies, this pathway is aberrantly activated due to mutations in upstream

proteins like BRAF, KRAS, and NRAS.[1][8] By inhibiting MEK, Tunlametinib can induce cell

cycle arrest at the G0/G1 phase and promote apoptosis, thereby limiting tumor growth,

particularly in cancers dependent on this pathway.[5][7][10]
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Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by Tunlametinib.
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Potency and Selectivity Data
Tunlametinib demonstrates high potency against its target MEK1 and superior activity

compared to other MEK inhibitors in preclinical models.

Parameter Value Context Source

IC₅₀ (MEK1 Kinase) 1.9 nM
Cell-free enzyme

assay
[3][5][10]

IC₅₀ (p-ERK Inhibition) 1.16 nM
A375 (BRAF V600E)

melanoma cells
[3]

Comparative Potency
~19-fold more potent

than MEK162

In vitro kinase

inhibition assay
[10]

Comparative Potency
10-100 fold more

potent than AZD6244

RAS/RAF mutant cell

lines
[10][11]

Kinase Selectivity

Complete inhibition of

MEK1; no inhibition of

77 other kinases

Tested at 10 µmol/L [3][10]

Key Experimental Protocols
The preclinical characterization of Tunlametinib involved several standard and specialized

assays to determine its efficacy and mechanism.
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Caption: General preclinical evaluation workflow for Tunlametinib.

4.1. In Vitro Kinase Inhibition Assay

Objective: To determine the potency and selectivity of Tunlametinib against MEK1 kinase.
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Methodology: The inhibitory activity of Tunlametinib was assessed in a cell-free enzymatic

assay.[10] Recombinant human MEK1 protein was incubated with its substrate, inactive

ERK, and ATP in the presence of varying concentrations of Tunlametinib. The level of ERK

phosphorylation was then quantified, typically using an immunoassay format like ELISA or a

fluorescence-based method. The IC₅₀ value was calculated from the resulting dose-response

curve. For selectivity, Tunlametinib was tested at a high concentration (e.g., 10 µmol/L)

against a broad panel of other protein kinases.[10]

4.2. Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of Tunlametinib on cancer cell lines.

Methodology: Cancer cell lines, particularly those with known RAS or RAF mutations (e.g.,

A375, H358), were seeded in 96-well plates.[10] After allowing cells to adhere, they were

treated with a range of Tunlametinib concentrations for a period of 72 hours. Cell viability

was measured using metabolic assays like MTT or MTS, where a tetrazolium salt is

converted into a colored formazan product by metabolically active cells.[10] The absorbance,

proportional to the number of viable cells, was read using a plate reader to determine the

IC₅₀ for cell growth inhibition.

4.3. Western Blot Analysis for ERK Phosphorylation

Objective: To confirm the on-target effect of Tunlametinib by measuring the inhibition of

ERK phosphorylation in cells and tissues.

Methodology: Cells or tumor tissues from xenograft models were treated with Tunlametinib.

[12] For tissue analysis, samples were collected at specific time points (e.g., 1 hour) post-

administration.[12] The samples were lysed, and protein concentrations were normalized.

Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with

primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary

antibody conjugated to an enzyme (e.g., HRP) was used for detection via

chemiluminescence. The ratio of p-ERK to total ERK was quantified to assess the degree of

pathway inhibition.[12]

4.4. Cell Cycle Analysis

Objective: To determine the effect of Tunlametinib on cell cycle progression.
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Methodology: Cancer cells were treated with various concentrations of Tunlametinib for 24-

48 hours.[10] Cells were then harvested, fixed (e.g., with ethanol), and stained with a

fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells was

analyzed using a flow cytometer. The resulting histogram was used to quantify the

percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any

drug-induced cell cycle arrest.[3][10]

4.5. In Vivo Xenograft Models

Objective: To assess the anti-tumor efficacy of Tunlametinib as a monotherapy and in

combination with other agents in a living organism.

Methodology: Human cancer cells (cell-derived xenograft, CDX) or patient tumor fragments

(patient-derived xenograft, PDX) were implanted subcutaneously into immunocompromised

mice.[12][13] Once tumors reached a specified volume, mice were randomized into vehicle

control and treatment groups. Tunlametinib was administered orally (P.O.) at various doses

and schedules (e.g., once daily, twice daily).[5][13] Tumor volume and body weight were

measured regularly. For combination studies, Tunlametinib was co-administered with other

inhibitors or chemotherapeutics.[5][13] Efficacy was determined by calculating tumor growth

inhibition (TGI). For combination therapies, a Q value was often calculated to determine if

the effect was synergistic (Q > 1).[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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